molecular formula C8H13NO2 B7906972 n-(2-Methoxyethyl)pent-4-ynamide

n-(2-Methoxyethyl)pent-4-ynamide

Cat. No.: B7906972
M. Wt: 155.19 g/mol
InChI Key: FRRQCHMKGPKAJI-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)pent-4-ynamide is a secondary amide characterized by a pent-4-ynoyl backbone (CH₂C≡CCH₂CO-) and a 2-methoxyethyl substituent on the amide nitrogen. For example, compounds like N,N-diethylpent-4-ynamide (9l) and N-phenyl-pent-4-ynamide derivatives () suggest that the pent-4-ynamide core is versatile in organic synthesis, particularly in metal-catalyzed reactions and crystal engineering .

Properties

IUPAC Name

N-(2-methoxyethyl)pent-4-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-4-5-8(10)9-6-7-11-2/h1H,4-7H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRQCHMKGPKAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Copper-Catalyzed Coupling: One common method involves the copper-catalyzed coupling of amides with alkynes or their derivatives.

    Dichloroacetylene Route: Another method uses dichloroacetylene generated from trichloroethene under mildly basic conditions.

Industrial Production Methods: : Industrial production often employs scalable and cost-effective methods such as the copper-catalyzed coupling due to its efficiency and the availability of starting materials .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

N,N-Diethylpent-4-ynamide (9l) : Features two ethyl groups on the amide nitrogen. The absence of an oxygen atom in the substituent reduces polarity compared to N-(2-Methoxyethyl)pent-4-ynamide, likely lowering solubility in polar solvents .

N-Phenyl-pent-4-ynamide Derivatives : Aromatic substituents (e.g., phenyl groups) increase rigidity and π-π stacking interactions, as observed in the crystal structure of 2-acetyl-2-(4-methylbenzenesulfonamido)-N-phenyl-pent-4-ynamide (). The dihedral angle between benzene rings in this compound is 5.7°, favoring planar packing via N–H···O and C–H···O hydrogen bonds .

Enamide Derivatives (e.g., pent-4-enamides) : Replacing the triple bond (ynamide) with a double bond (enamide) reduces electron-withdrawing effects, altering resonance stabilization of the amide group. This impacts reactivity in addition reactions and catalytic processes .

Table 1: Substituent Effects on Key Properties
Compound Substituent(s) on Amide N Key Properties
This compound 2-Methoxyethyl Enhanced polarity, potential for hydrogen bonding via ether oxygen.
N,N-Diethylpent-4-ynamide (9l) Diethyl Lower polarity; increased hydrophobicity.
N-Phenyl-pent-4-ynamide Phenyl Rigid structure; strong π-π interactions and planar crystal packing .
Pent-4-enamide -CH₂CH₂- (double bond) Reduced electron withdrawal; higher reactivity in electrophilic additions .

Spectroscopic and Crystallographic Data

  • NMR and MS : Analogs like 2-acetyl-N-phenylpent-4-ynamide show characteristic ¹H-NMR signals for acetyl (δ ~2.1 ppm) and amide protons (δ ~8.0 ppm). HRMS data align with calculated [M+H]⁺ values ().
  • Crystal Packing : The N-phenyl derivative exhibits intermolecular hydrogen bonds (N–H···O: 2.12 Å; C–H···O: 2.35 Å), stabilizing its lattice. The 2-methoxyethyl group in the target compound may similarly participate in C–H···O interactions .

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